methyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
CAS No.: 6112-98-7
Cat. No.: VC10984244
Molecular Formula: C16H17N3O3S
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6112-98-7 |
|---|---|
| Molecular Formula | C16H17N3O3S |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | methyl 2-(pyrazine-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C16H17N3O3S/c1-22-16(21)13-10-5-3-2-4-6-12(10)23-15(13)19-14(20)11-9-17-7-8-18-11/h7-9H,2-6H2,1H3,(H,19,20) |
| Standard InChI Key | GIGQMJQDQGIONU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=NC=CN=C3 |
| Canonical SMILES | COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=NC=CN=C3 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, methyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, reflects its hybrid architecture. Key components include:
-
Thiophene core: A five-membered aromatic ring with sulfur at position 1, fused to a seven-membered cycloheptane ring.
-
Pyrazin-2-ylcarbonyl group: A pyrazine-derived acyl moiety linked via an amide bond to the thiophene’s C2 position.
-
Methyl ester: A carboxylate group at C3, esterified with methanol.
Crystallographic data for analogous thiophene derivatives, such as methyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate, reveal triclinic crystal systems with hydrogen bonding governing supramolecular packing . While direct XRD data for the target compound are unavailable, its cycloheptane-thiophene fusion likely adopts a non-planar conformation, with the pyrazine moiety introducing steric and electronic effects.
Synthetic Strategies and Reaction Optimization
Multicomponent Reactions (MCRs)
The synthesis of structurally related heterocycles, such as 4H-pyrans, employs MCRs under organocatalytic conditions . For the target compound, a plausible route involves:
-
Cycloheptane-thiophene precursor: Cyclocondensation of α-thiophenecarboxylic acid derivatives with cycloheptanone.
-
Amide coupling: Reaction of the thiophene-3-carboxylate with pyrazine-2-carbonyl chloride under Schotten-Baumann conditions.
Reaction parameters (solvent, catalyst, temperature) critical to yield optimization can be inferred from analogous systems. For example, urea (10 mol%) in ethanol/water at room temperature achieved 92% yield for a 4H-pyran derivative , suggesting mild conditions may suffice for amide bond formation.
Radical and Palladium-Catalyzed Pathways
Functionalized isocyanides, like 2-(2-isocyanophenyl)-1H-indoles, undergo selective CH or NH imidoylative annulation under Mn- or Pd-catalyzed conditions . While the target compound lacks an isocyanide group, similar transition-metal-mediated strategies could functionalize its thiophene core. For instance, Pd(OAc)2/PPh3 systems facilitate NH cyclization in indoloquinazolines , a mechanism potentially adaptable for introducing substituents to the cycloheptane ring.
Spectroscopic Characterization and Physicochemical Properties
Spectroscopic Data (Inferred)
-
IR Spectroscopy: Expected peaks include ν(C=O) ~1680 cm⁻¹ (ester), ~1650 cm⁻¹ (amide), and ν(N-H) ~3300 cm⁻¹ .
-
¹H NMR:
-
Cycloheptane protons: Multiplet at δ 1.50–2.20 ppm.
-
Thiophene H: Singlet at δ 6.80–7.20 ppm.
-
Pyrazine H: Doublets at δ 8.50–9.00 ppm.
-
-
¹³C NMR: Carbonyl carbons (ester: ~170 ppm; amide: ~165 ppm), pyrazine C=O (~160 ppm) .
Physicochemical Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume